molecular formula C17H30N2O2 B261469 N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide

N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide

Numéro de catalogue B261469
Poids moléculaire: 294.4 g/mol
Clé InChI: JRICISCPLAWDLV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to anxiolytic and anticonvulsant effects.

Mécanisme D'action

N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide inhibits GABA-AT, the enzyme responsible for the breakdown of GABA in the brain. This leads to an increase in the levels of GABA, an inhibitory neurotransmitter, which can reduce neuronal excitability and produce anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects
N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide has been shown to increase GABA levels in the brain, leading to reduced anxiety and seizure activity in animal models. In addition, N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide has been found to enhance the effects of benzodiazepines, a class of drugs commonly used to treat anxiety and insomnia.

Avantages Et Limitations Des Expériences En Laboratoire

N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide is a potent and selective inhibitor of GABA-AT, making it a valuable tool for studying the role of GABA in various neurological and psychiatric disorders. However, N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide has limited solubility in water, which can make it difficult to use in certain experiments. In addition, N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide has a relatively short half-life, which can limit its effectiveness in some applications.

Orientations Futures

Future research on N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide could focus on its potential therapeutic applications in other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. In addition, further studies could investigate the long-term effects of N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide on brain function and behavior. Finally, new synthesis methods could be developed to improve the solubility and half-life of N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide, making it more effective for use in various experiments and potential clinical applications.
Conclusion
N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide is a potent and selective inhibitor of GABA-AT, with potential therapeutic applications in various neurological and psychiatric disorders. Its mechanism of action involves increasing the levels of GABA in the brain, leading to anxiolytic and anticonvulsant effects. While N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide has some limitations, it remains a valuable tool for studying the role of GABA in the brain and its potential therapeutic applications. Future research could focus on expanding our understanding of N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide and its potential clinical applications.

Méthodes De Synthèse

N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide can be synthesized through a multi-step process involving the reaction of cyclohexanecarboxylic acid with N,N-dimethylpropane-1,3-diamine, followed by the reaction of the resulting intermediate with cyclohexyl isocyanate. The final product is obtained after purification by column chromatography.

Applications De Recherche Scientifique

N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. Preclinical studies have demonstrated the anxiolytic and anticonvulsant effects of N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide in animal models. Clinical trials have shown promising results in the treatment of cocaine addiction and alcohol use disorder.

Propriétés

Nom du produit

N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide

Formule moléculaire

C17H30N2O2

Poids moléculaire

294.4 g/mol

Nom IUPAC

N-[3-(cyclohexanecarbonylamino)propyl]cyclohexanecarboxamide

InChI

InChI=1S/C17H30N2O2/c20-16(14-8-3-1-4-9-14)18-12-7-13-19-17(21)15-10-5-2-6-11-15/h14-15H,1-13H2,(H,18,20)(H,19,21)

Clé InChI

JRICISCPLAWDLV-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(=O)NCCCNC(=O)C2CCCCC2

SMILES canonique

C1CCC(CC1)C(=O)NCCCNC(=O)C2CCCCC2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.